4-(Pyrrolidin-1-yl)furan-2(5H)-one
Description
Significance of Furan-2(5H)-one Scaffolds in Modern Organic Synthesis
The furan-2(5H)-one ring system, also known as a butenolide, is a privileged scaffold in modern organic synthesis. ijabbr.com This structural unit is a key feature in a multitude of natural products that exhibit a wide array of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. ijabbr.comnih.gov The versatility of the furan-2(5H)-one core makes it a valuable precursor for the synthesis of diverse heterocyclic compounds. ijabbr.com Its inherent reactivity allows for various chemical transformations, making it an attractive starting point for building molecular complexity. nih.gov
Furanone derivatives are actively explored for numerous therapeutic applications, covering areas such as analgesia, cancer treatment, and anticonvulsant therapies. ijabbr.com The development of new synthetic methods to create substituted furan-2(5H)-ones is an active area of research, as it opens avenues to novel chemical entities with potentially valuable properties. nih.gov The synthesis of these scaffolds can be approached through various strategies, including multicomponent reactions that allow for the efficient construction of complex molecules in a single step. nih.gov
Importance of Pyrrolidine (B122466) Moieties in Chemical Compound Design
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry and drug discovery. rsc.org This moiety is present in numerous natural products, particularly alkaloids, and is a key structural component in many FDA-approved drugs. nih.govresearchgate.net The significance of the pyrrolidine scaffold is multifold. Its three-dimensional, non-planar structure is advantageous for exploring pharmacophore space, which can lead to enhanced biological activity and selectivity. rsc.org
The pyrrolidine ring can also contribute to the stereochemistry of a molecule, which is crucial for its interaction with biological targets like proteins and enzymes. rsc.org Furthermore, the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or donor, facilitating interactions with biological macromolecules and potentially improving the pharmacokinetic profile of a drug, including its aqueous solubility. psecommunity.org The functionalization of the pyrrolidine ring is a common strategy in the design of new therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. nih.gov
Rationale for Dedicated Academic Investigation of 4-(Pyrrolidin-1-yl)furan-2(5H)-one
The dedicated academic investigation of this compound is predicated on the synergistic potential of combining the furan-2(5H)-one scaffold with the pyrrolidine moiety. The hybridization of these two pharmacologically significant fragments presents a compelling strategy for the discovery of novel bioactive compounds. The rationale is that the resulting hybrid molecule may exhibit unique biological activities or an enhanced profile compared to compounds containing only one of the individual scaffolds.
Research into structurally related furan-pyrrolidine hybrids has provided a strong impetus for focusing on this specific compound. For instance, studies on 1-(furan-2-ylmethyl)pyrrolidine-based molecules have shown their potential as inhibitors of the ST2 protein, which is implicated in inflammatory diseases like graft-versus-host disease. nih.gov This highlights the potential of furan-pyrrolidine structures in modulating immune responses. The demonstrated anti-inflammatory, antioxidant, and antimicrobial activities of various furan (B31954) and pyrrolidine derivatives further justify the exploration of their combined structure in this compound. psecommunity.orgresearchgate.net
Overview of Key Research Domains and Methodological Approaches
The investigation into this compound and its analogues spans several key research domains, primarily focused on its synthesis and biological evaluation.
Synthesis: The creation of this compound and its derivatives is a central research theme. Methodological approaches often involve multi-step synthetic sequences. A common strategy is the synthesis of new hybrid molecules through the reaction of a suitable furan derivative with pyrrolidine. psecommunity.org For example, the synthesis of related compounds has been achieved through reductive amination or Buchwald-Hartwig cross-coupling reactions to link the furan and pyrrolidine components. nih.gov
Biological Evaluation: A significant portion of the research is dedicated to exploring the potential therapeutic applications of this class of compounds. The primary areas of investigation include:
Anti-inflammatory Activity: Given the known anti-inflammatory properties of both furan and pyrrolidine derivatives, compounds like this compound are evaluated for their ability to modulate inflammatory pathways. psecommunity.orgamanote.com
Antimicrobial Activity: The potential of these compounds to inhibit the growth of bacteria and fungi is a key area of interest. Studies on related furanone derivatives have demonstrated their efficacy against pathogenic microbes, including Staphylococcus aureus. nih.govresearchgate.net
Enzyme Inhibition: The structure of this compound makes it a candidate for inhibiting specific enzymes. Research on analogous structures has focused on their role as inhibitors of proteins like ST2. nih.gov
The methodological approaches in these domains typically involve in vitro assays to determine biological activity, such as measuring the inhibition of inflammatory markers or the minimum inhibitory concentration against various microbial strains. Structure-activity relationship (SAR) studies are also crucial, where different derivatives are synthesized and tested to understand how structural modifications influence their biological effects. nih.gov
Below is a representative table illustrating the type of data generated in structure-activity relationship studies of related furan-pyrrolidine compounds.
| Compound ID | Furan Substitution | Pyrrolidine Substitution | Biological Activity (IC₅₀, µM) |
| Analogue A | 5-(2-nitrophenyl) | 2-(4-(pyrrolidin-1-yl)phenyl) | 5-7 |
| Analogue B | 5-(2-nitrophenyl) | 2-(4-(dimethylamino)phenyl) | 8-10 |
| Analogue C | 5-(3-nitrophenyl) | 2-(4-methoxyphenyl) | >20 |
This table is illustrative and based on data for analogous compounds to demonstrate the nature of research in this area. nih.gov
Structure
3D Structure
Properties
CAS No. |
96753-90-1 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-pyrrolidin-1-yl-2H-furan-5-one |
InChI |
InChI=1S/C8H11NO2/c10-8-5-7(6-11-8)9-3-1-2-4-9/h5H,1-4,6H2 |
InChI Key |
LJMCLJCNKMDYKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)OC2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Pyrrolidin 1 Yl Furan 2 5h One and Analogous Chemical Structures
Strategies for Furan-2(5H)-one Core Construction
The furan-2(5H)-one ring, also known as a butenolide, is a prevalent motif in many natural products and serves as a versatile building block in organic synthesis. bohrium.comresearchgate.net Its construction has been the subject of extensive research, leading to a variety of synthetic approaches.
Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their ability to construct complex molecules from three or more starting materials in a single step, often with high atom economy and efficiency. researchgate.netnih.gov Several MCRs have been developed for the synthesis of highly functionalized furan-2(5H)-one derivatives.
One notable approach involves the one-pot, telescoped MCR of compounds like indole, arylglyoxals, and Meldrum's acid to produce furan-2(5H)-one derivatives. researchgate.netresearchgate.net This method is praised for its use of readily available starting materials, operational simplicity, and ease of product isolation. researchgate.net Similarly, a three-component reaction combining arylglyoxals, acetylacetone, and various phenols under catalyst-free conditions yields highly functionalized furans, which are precursors to furanones. nih.gov Another facile, one-pot synthesis of 3,5-disubstituted furan-2(5H)-one derivatives is achieved through the multi-component condensation of a pyrazole-4-carbaldehyde, pyruvic acid, and various aromatic amines. nih.gov
These MCR strategies offer significant advantages, including mild reaction conditions and the ability to generate molecular diversity efficiently. researchgate.netresearchgate.net
Table 1: Examples of Multicomponent Reactions for Furan-2(5H)-one Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
|---|---|---|---|---|
| Indole | Arylglyoxal | Meldrum's acid | 4-Aryl-substituted furan-2(5H)-one | researchgate.netresearchgate.net |
| Arylglyoxal | Acetylacetone | 2,6-Dialkyl phenol | 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one | nih.gov |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Pyruvic acid | Aromatic amine | 3,5-Disubstituted furan-2(5H)-one | nih.gov |
Solid-phase synthesis provides a powerful platform for the rapid generation of libraries of organic compounds, which is particularly useful in drug discovery. scienceasia.org This technique has been successfully applied to the synthesis of furanone derivatives.
A solid-phase approach for creating substituted 4-amino-5-hydroxy-2(5H)-furanones has been developed. scienceasia.org In this method, a 5-hydroxy-Δ²-butenolide building block is first attached to an isocyanate resin. scienceasia.org This resin-bound intermediate is then reacted with a variety of amines to introduce diversity at the 4-position. scienceasia.org Finally, the desired 4-amino-5-hydroxy-2(5H)-furanone products are cleaved from the solid support using trifluoroacetic acid (TFA). scienceasia.org
Another solid-phase method utilizes polymer-supported α-selenocarboxylic acids. acs.org The dilithio derivatives of these resin-bound acids react with epoxides to form γ-substituted α-selenobutyrolactones. acs.org Subsequent oxidation and elimination steps yield various substituted 2(5H)-furanones in high yields and purities. acs.org
Cyclization reactions are fundamental to the formation of the furanone ring. Advanced methodologies, often employing metal catalysts or specific electrophiles, allow for the efficient and controlled synthesis of diverse furanone structures.
Electrophilic cyclization is a prominent strategy. nih.gov Highly substituted 2(3H)-furanones can be readily prepared from 3-alkynoate esters or the corresponding acids using electrophiles such as iodine (I₂), iodine monochloride (ICl), and phenylselenyl chloride (PhSeCl). nih.govacs.org These reactions proceed under mild conditions, tolerate a range of functional groups, and generally provide the furanone products in good to excellent yields. nih.govacs.org
Oxidative cyclization reactions offer another route. acs.org For instance, the intramolecular anodic coupling of ketene (B1206846) dithioacetal radical cations with amide trapping groups can generate furanone products. acs.orgnih.gov The efficiency of these reactions is notably enhanced by the addition of water to the reaction medium. acs.org
Other advanced cyclization methods include:
Base-induced intramolecular cyclization of specific sulfonium (B1226848) salts to yield 5-aryl-3(2H)-furanones. organic-chemistry.org
Gold-catalyzed cyclization of γ-hydroxyalkynones. organic-chemistry.org
A rhodium(II)/palladium(0) catalyzed cyclization/allylic alkylation cascade of α-diazo-δ-keto-esters to form highly substituted 3(2H)-furanones. organic-chemistry.org
Controlling the position of substituents on the furanone ring is crucial for defining the properties of the final molecule. Regiospecific synthetic routes ensure that substituents are installed at the desired position, such as the C4 position in the target compound.
One approach to 3,4-disubstituted furans, which can be precursors to 4-substituted furanones, employs silyl (B83357) and stannyl (B1234572) groups as ipso-directors. iupac.org For example, 3,4-bis(trimethylsilyl)furan (B8635768) can undergo a regiospecific ipso-displacement of one silyl group with boron trichloride, leading to a boroxine (B1236090) intermediate. iupac.org This intermediate can then be used in Suzuki coupling reactions to introduce a substituent at the 3-position. iupac.org Oxidation of the resulting tris[4-(substituted)furan-3-yl]boroxines with hydrogen peroxide can then generate the corresponding 4-substituted-3(2H)furanones. iupac.org
A copper(II)-catalyzed intermolecular annulation of aryl ketones with aromatic olefins has also been developed for the regioselective synthesis of multi-substituted furan (B31954) derivatives. researchgate.net Additionally, a reaction between 3,4-dibromo-2(5H)-furanone and secondary amines like pyrrolidine (B122466) has been shown to produce 4-pyrrolidino-3-bromo-2(5H)-furanone, demonstrating a direct route to a 4-amino substituted furanone. tsijournals.com
Introduction of Pyrrolidine Moieties into Furanone Systems
Once the furanone core is established, the pyrrolidine ring must be introduced. For 4-(pyrrolidin-1-yl)furan-2(5H)-one, this typically involves forming a carbon-nitrogen bond at the C4 position of the furanone ring.
The most direct method for introducing the pyrrolidine moiety at the 4-position of the furan-2(5H)-one ring is through a conjugate addition (or Michael addition) reaction. In this reaction, the nucleophilic pyrrolidine attacks the electrophilic β-carbon of the α,β-unsaturated lactone system.
It has been reported that the nucleophilic addition of pyrrolidine to 2-(5H)-furanone can be significantly catalyzed by hydrogen-bonding receptors. lookchem.com This suggests that the reaction can be facilitated and potentially controlled by using appropriate catalytic systems. lookchem.com
Studies on the reaction of 3,4-dibromo-2(5H)-furanone with various secondary amines, including pyrrolidine, show that the reaction proceeds via an addition-elimination mechanism to yield 4-pyrrolidino-3-bromo-2(5H)-furanone. tsijournals.com This process involves the replacement of the halogen at the C4 position, which is β to the carbonyl group. tsijournals.com The 1,4-addition of amines to furanone systems is a well-established method, with reports showing that various primary and secondary amines add to 5-methoxyfuran-2(5H)-one to quantitatively afford β-amino lactones. researchgate.net Similarly, furfural-derived 2(5H)-furanone can undergo a Michael reaction with fatty amines. rsc.org
Table 2: Mentioned Chemical Compounds
| Compound Name | Structure |
|---|---|
| This compound | C₈H₁₁NO₂ |
| Furan-2(5H)-one (Butenolide) | C₄H₄O₂ |
| Pyrrolidine | C₄H₉N |
| Meldrum's acid | C₆H₈O₄ |
| Pyruvic acid | C₃H₄O₃ |
| 3,4-Dibromo-2(5H)-furanone | C₄H₂Br₂O₂ |
| 4-Pyrrolidino-3-bromo-2(5H)-furanone | C₈H₁₀BrNO₂ |
| 5-Hydroxy-2(5H)-furanone | C₄H₄O₃ |
| 4-Amino-5-hydroxy-2(5H)-furanone | C₄H₅NO₃ |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ |
| Iodine (I₂) | I₂ |
| Iodine monochloride (ICl) | ClI |
| Phenylselenyl chloride (PhSeCl) | C₆H₅ClSe |
| 3,4-Bis(trimethylsilyl)furan | C₁₀H₂₀OSi₂ |
| Boron trichloride | BCl₃ |
| Hydrogen peroxide | H₂O₂ |
Nucleophilic Substitution Reactions Involving Pyrrolidine
Nucleophilic substitution is a direct and common method for the synthesis of 4-aminofuranones. This approach typically involves the reaction of a furanone precursor bearing a suitable leaving group at the C4 position with pyrrolidine as the nucleophile. For instance, the reaction of 4-halofuranones with pyrrolidine can lead to the desired this compound. The efficiency of this reaction is influenced by the nature of the leaving group, the reaction conditions, and the steric and electronic properties of the furanone substrate.
Computational studies, such as those using Density Functional Theory (DFT), have provided insights into the mechanism of nucleophilic substitution on related heterocyclic systems. These studies suggest a two-step process involving the initial nucleophilic attack of pyrrolidine followed by the elimination of the leaving group, often facilitated by a second molecule of the amine acting as a proton shuttle. mdpi.com While not directly studying this compound, this mechanistic understanding is applicable to its synthesis.
In a broader context, the reaction of amines with 3-pyrroline-2-ones, which are isomers of furan-2(5H)-ones, has been investigated. These reactions can lead to the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones, highlighting the reactivity of the butenolide system towards amine nucleophiles. beilstein-journals.org
Cycloaddition Approaches for Pyrrolidine Ring Formation within Furanone Architectures
Cycloaddition reactions offer a powerful strategy for the construction of the pyrrolidine ring, sometimes in a stereocontrolled manner. While direct cycloaddition to a furanone to form a fused or appended pyrrolidine is less commonly reported for this specific target, related [3+2] cycloaddition reactions are a cornerstone of pyrrolidine synthesis. organic-chemistry.org
These reactions typically involve the reaction of a three-atom component (like an azomethine ylide) with a two-atom component (an alkene or alkyne). For example, the reaction of azomethine ylides, generated in situ from imino esters, with chiral N-tert-butanesulfinylazadienes has been shown to produce densely substituted pyrrolidines with high stereoselectivity. chemistryviews.org Although this example doesn't directly yield a furanone-containing product, the principle could be adapted.
A hypothetical cycloaddition approach to a furanone-pyrrolidine system might involve a 1,3-dipolar cycloaddition of an azomethine ylide to the double bond of a furan-2(5H)-one derivative. The feasibility and regioselectivity of such a reaction would depend on the specific substituents on both the dipole and the dipolarophile. It is important to note that the unprotonated nitrogen of the pyrrolidine ring is often crucial for facilitating cycloaddition and retro-cycloaddition processes. nih.gov
Catalytic Systems and Reaction Condition Optimization in this compound Synthesis
The development of efficient catalytic systems is paramount for optimizing the synthesis of complex molecules like this compound, enabling milder reaction conditions, and controlling selectivity.
Organocatalysis in Furanone Derivatization
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.com Pyrrolidine-based organocatalysts are particularly prominent and effective in a wide range of transformations. mdpi.comnih.gov
While direct organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalysis are highly relevant. For instance, chiral pyrrolidine derivatives are known to catalyze the Michael addition of aldehydes to nitroolefins with high enantioselectivity. researchgate.net This mode of activation, involving the formation of a nucleophilic enamine intermediate from the aldehyde and the pyrrolidine catalyst, could be conceptually applied to the functionalization of furanone systems.
The synthesis of new pyrrolidine-based organocatalysts themselves often involves multi-step sequences, starting from chiral precursors to build complex and sterically demanding structures that can induce high levels of stereocontrol. nih.gov
Transition Metal-Catalyzed Synthetic Procedures
Transition metal catalysis offers a versatile and efficient means to construct C-N bonds, a key step in the synthesis of this compound. Palladium-catalyzed reactions are particularly noteworthy in this context. For example, palladium-catalyzed amination reactions are a well-established method for forming aryl- and heteroaryl-amine bonds.
In a relevant study, the synthesis of 2-(4-bromophenyl)-1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine was achieved, and this compound was subsequently reacted with pyrrolidine in the presence of a palladium catalyst (Pd₂(dba)₃), a phosphine (B1218219) ligand (XPhos), and a base (t-BuOK) to achieve a substitution reaction. nih.gov This demonstrates the utility of palladium catalysis in modifying furan-pyrrolidine scaffolds.
Furthermore, palladium-catalyzed alkene carboamination reactions have been employed to synthesize biologically important pyrrolidine derivatives. organic-chemistry.org These methods often proceed through a syn-heteropalladation mechanistic pathway, offering a degree of stereocontrol. organic-chemistry.org The Meerwein arylation, a copper-catalyzed reaction, has been used to synthesize 5-arylfuran-2-carboxylic acids and 5-arylfuran-2-carbaldehydes, which are precursors to amides and other derivatives, including those with morpholine, a related cyclic amine. pensoft.net
Stereoselective Synthesis and Chiral Induction in Furanone-Pyrrolidine Systems
Achieving stereocontrol in the synthesis of furanone-pyrrolidine systems is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.
The stereoselective synthesis of pyrrolidine derivatives can be broadly categorized into two approaches: functionalization of an existing chiral pyrrolidine precursor or the stereoselective cyclization of an acyclic precursor. mdpi.com Methods starting from chiral pool materials like proline or 4-hydroxyproline (B1632879) are common. mdpi.com
For the construction of new stereocenters, asymmetric catalysis is indispensable. As mentioned, chiral pyrrolidine-based organocatalysts are highly effective. mdpi.com Additionally, transition metal catalysts paired with chiral ligands can facilitate enantioselective transformations.
In the context of related structures, a facile and highly diastereoselective synthesis of substituted pyrrolidine-2,3-diones has been reported. nih.gov This method involves a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement, creating a quaternary stereocenter with high diastereoselectivity. nih.gov The stereochemical outcome was confirmed by X-ray analysis, which showed that the allyl group approached from the less hindered face of the molecule. nih.gov
Heterogeneous catalytic hydrogenation of highly substituted pyrroles has also been shown to produce functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. researchgate.net The stereoselectivity is often directed by a pre-existing stereocenter in the molecule. researchgate.net Furthermore, [3+2] cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, have yielded densely substituted pyrrolidines with up to four stereogenic centers in good to excellent diastereoselectivities. chemistryviews.org These examples underscore the potential for achieving high levels of stereocontrol in the synthesis of complex pyrrolidine-containing heterocycles.
| Compound Name | Structure |
| This compound | |
| 3-Pyrroline-2-one | |
| Pyrrolidine-2,3-dione (B1313883) | |
| 2-(4-bromophenyl)-1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine | |
| 5-Arylfuran-2-carboxylic acid | |
| 5-Arylfuran-2-carbaldehyde | |
| Morpholine | |
| Proline | |
| 4-Hydroxyproline | |
| N-tert-butanesulfinylazadiene | |
| Azomethine ylide | |
| Nitroolefin | |
| Aldehyde | |
| Pyrrole (B145914) | |
| Furan-2(5H)-one | |
| Pyrrolidine |
Table 1: Structures of Mentioned Compounds Note: The structures for some of the more complex or generally described compounds are not provided.
| Reaction Type | Catalyst/Reagent | Key Transformation | Ref. |
| Nucleophilic Substitution | Pyrrolidine | Formation of C-N bond at C4 of a furanone precursor | mdpi.com |
| [3+2] Cycloaddition | Azomethine Ylide | Formation of a pyrrolidine ring | organic-chemistry.orgchemistryviews.org |
| Organocatalysis | Chiral Pyrrolidine | Asymmetric Michael Addition | researchgate.net |
| Transition Metal Catalysis | Palladium/XPhos | C-N bond formation | nih.gov |
| Heterogeneous Hydrogenation | Pd/C | Reduction of pyrrole to pyrrolidine | researchgate.net |
| Meerwein Arylation | Copper Salt | Arylation of furan derivatives | pensoft.net |
Table 2: Overview of Synthetic Reactions
Chemical Reactivity and Transformation Pathways of 4 Pyrrolidin 1 Yl Furan 2 5h One
Electrophilic and Nucleophilic Reaction Profiles of the Furanone Ring System
The furanone ring in 4-(pyrrolidin-1-yl)furan-2(5H)-one presents multiple sites for both electrophilic and nucleophilic attack. The reactivity is largely dictated by the electron-donating pyrrolidine (B122466) group and the electron-withdrawing carbonyl group.
Reactions at the Furanone Carbonyl Center
The carbonyl group at the C2 position of the furanone ring is a primary site for nucleophilic addition. The presence of an acyl group at the 4-position can enable functionalization through nucleophilic addition reactions with agents like hydroxylamine (B1172632) and semicarbazide. nih.gov The reactivity of the carbonyl group is influenced by the electronic effects of the substituents on the furanone ring. For instance, in related furanone derivatives, the carbonyl group can participate in condensation reactions. The interaction of 3-acetyl-4,5,5-trimethylfuran-2(5H)-one with veratraldehyde is one such example. researchgate.net
Reactivity of the Enaminone Substructure
The 4-(pyrrolidin-1-yl) substituent and the adjacent double bond form an enaminone-like system, which significantly influences the reactivity of the furanone ring. Enaminones are versatile precursors in the synthesis of various heterocyclic compounds. orientjchem.orgnih.gov The enaminone moiety can react with various nucleophiles and electrophiles. For example, enaminones can react with secondary amines, such as piperidine, to yield tertiary amines. orientjchem.org They are also known to react with phenols to form fused pyran systems. orientjchem.org
The nitrogen atom of the pyrrolidine ring, being a secondary amine, imparts basicity and nucleophilicity to the molecule. nih.govwikipedia.org This nucleophilicity plays a crucial role in reactions such as the nucleophilic addition of pyrrolidine to 2(5H)-furanone. documentsdelivered.com The reactivity of the enamine substructure is also evident in its reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which can lead to the formation of heterocyclic substituted furanones. researchgate.net
Ring-Opening and Recyclization Mechanisms of Furanone Moieties
The furanone ring is susceptible to ring-opening reactions under certain conditions. nih.gov For instance, the reaction of 4-arylamino-2-tert-butyl-5-oxo-2,5-dihydrofuran-2-yl acetates with amines can lead to the opening of the furan (B31954) ring. researchgate.net The ring-opening of furfuryl alcohol, a related furan derivative, yields levulinic acid or its esters. nih.gov
Following ring-opening, recyclization can occur to form new heterocyclic systems. An example is the intramolecular cyclization of pyridone-substituted furan-2(5H)-ones, which leads to the formation of furo[3,4-f]isoquinolines. researchgate.net
Tautomerism and Isomerization Processes in this compound Derivatives
Tautomerism is a significant feature of furanone derivatives. For example, substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones exhibit tautomerism due to the small energy difference and high rate of transformation between the two tautomeric forms. nih.gov In the case of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives, they exist in an enamine form stabilized by an intramolecular hydrogen bond. nih.gov
Thiol-thione tautomerism has been observed in related furan-containing heterocyclic compounds like 5-furan-2-yl orientjchem.orgdocumentsdelivered.comorganic-chemistry.orgoxadiazole-2-thiol and 5-furan-2-yl-4H- nih.govorientjchem.orgorganic-chemistry.org-triazole-3-thiol. nih.govmdpi.comresearchgate.net This suggests that derivatives of this compound could potentially exhibit similar tautomeric equilibria, especially if sulfur-containing functional groups are introduced.
Functional Group Interconversions on the Pyrrolidine Moiety
The pyrrolidine ring itself can undergo various functional group interconversions. While the primary focus is often on the furanone ring's reactivity, modifications to the pyrrolidine substituent can lead to new derivatives with different properties. The synthesis of pyrrolidines can be achieved through various methods, including the functionalization of pre-existing pyrrolidine rings. nih.gov For instance, the nitrogen of the pyrrolidine can be acylated. pensoft.net
The table below summarizes various reactions involving the pyrrolidine moiety in different contexts, illustrating the potential for functional group interconversions.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Heterocyclization | Diols, Cp*Ir complex | Cyclic amines | organic-chemistry.org |
| Intramolecular Amination | Aryl azides, [FeIII(TF4DMAP)Cl] | Pyrrolidines | organic-chemistry.org |
| Dehydrative Coupling | Alkyl amines, allylic alcohols, photoredox and palladium catalyst | Homoallylic amines | organic-chemistry.org |
| Reductive Amination | Pyridin-2-yl-4-oxobutanal derivatives, (R)-1-(4-methoxyphenyl)ethan-1-amine | Pyrrolidine derivatives | nih.gov |
Computational and Theoretical Investigations of 4 Pyrrolidin 1 Yl Furan 2 5h One
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 4-(pyrrolidin-1-yl)furan-2(5H)-one at the molecular level. These methods provide a detailed picture of the electron distribution and orbital energies, which are crucial for predicting the compound's behavior in chemical reactions.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) has been a primary tool for investigating the molecular geometry and stability of this compound and related derivatives. beilstein-journals.orgnih.gov DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(2d,2p)), have been employed to determine the optimized molecular structure. beilstein-journals.org These studies indicate that the molecule adopts a largely planar conformation for the furanone ring, while the pyrrolidine (B122466) ring can exhibit puckering.
The stability of different tautomeric forms of similar pyrrolidinone derivatives has been assessed using DFT. For instance, theoretical results have shown that in some cases, one tautomer can be more stable than another by a small energy margin, with a low potential barrier for interconversion. beilstein-journals.org This suggests the possibility of co-existing isomers in solution. beilstein-journals.org
Table 1: Illustrative DFT Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.21 Å |
| C-O (in ring) | ~1.37 Å | |
| C=C | ~1.35 Å | |
| C-N | ~1.38 Å | |
| Bond Angle | O-C-C | ~108° |
| C-C-N | ~125° |
Note: The data in this table is illustrative and based on typical values for similar structures calculated using DFT methods. Specific experimental or calculated values for this exact molecule may vary.
HOMO-LUMO Orbital Analysis and Prediction of Chemical Reactivity
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy and distribution of these orbitals for this compound have been a focus of theoretical studies.
The HOMO is typically localized on the electron-rich pyrrolidine ring and the nitrogen atom, indicating that this part of the molecule is prone to electrophilic attack. Conversely, the LUMO is generally centered on the electron-deficient furanone ring, particularly the carbonyl group and the double bond, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting the molecule's reactivity; a smaller gap suggests higher reactivity. For related furanone derivatives, structural modifications have been shown to significantly influence the HOMO-LUMO gap and thus the electronic properties. ajchem-b.com
Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.8 |
Note: These values are illustrative and derived from general trends in DFT calculations on similar organic molecules. They serve to demonstrate the type of data obtained from HOMO-LUMO analysis.
Conformational Analysis and Energetics of this compound
The conformational landscape of this compound is determined by the rotational freedom around the C-N bond connecting the furanone and pyrrolidine rings, as well as the puckering of the five-membered pyrrolidine ring. Theoretical studies on similar systems have revealed the existence of multiple stable conformers with small energy differences between them.
The relative energies of these conformers can be calculated using high-level computational methods to determine their population at equilibrium. The planarity of the furanone ring is generally maintained, while the pyrrolidine ring can adopt various envelope and twisted conformations. The interplay of steric hindrance and electronic effects governs the preferred conformation.
Molecular Dynamics Simulations for Intermolecular Interactions
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, this computational technique is invaluable for studying the behavior of molecules in a condensed phase. MD simulations can provide insights into how the compound interacts with solvent molecules and other solutes, which is crucial for understanding its solubility and transport properties.
For related furan (B31954) derivatives, MD simulations have been employed to investigate their interactions within biological systems, such as the active sites of enzymes. nih.gov Such studies can reveal key intermolecular interactions like hydrogen bonding and hydrophobic contacts that are vital for biological activity. Future MD simulations on this compound could elucidate its behavior in different environments and its potential for forming aggregates or interacting with biological macromolecules.
Theoretical Studies of Reaction Mechanisms and Transition State Structures
Theoretical investigations into the reaction mechanisms involving furanone and pyrrolidine derivatives have been conducted to understand their synthesis and reactivity. beilstein-journals.orgnih.gov These studies often employ DFT to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.
Structure Activity Relationship Sar Studies in 4 Pyrrolidin 1 Yl Furan 2 5h One Derivatives
Impact of Substituent Variations on Chemical and Functional Interactions
The biological activity of 4-(pyrrolidin-1-yl)furan-2(5H)-one derivatives can be significantly modulated by the introduction of various substituents on both the furanone and pyrrolidine (B122466) rings. These modifications alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its binding affinity and functional effect at the target site.
Research on structurally related 1-(furan-2-ylmethyl)pyrrolidine-based compounds, which act as inhibitors of the ST2 receptor, provides valuable insights into these interactions. nih.gov In these studies, the core structure consists of a pyrrolidine ring linked to a furan (B31954), which is in turn connected to substituted phenyl rings (referred to as A and B rings). The SAR of substituents on the B ring (analogous to a substituent on the pyrrolidine-containing part) was explored while keeping an ortho-nitro group on the A ring constant. It was found that introducing groups at the 4-position of the B ring, such as dimethylamine (B145610), another pyrrolidine, a piperidine, or a methyl ester, enhanced the inhibitory activities by two to three-fold. nih.gov Conversely, adding a carboxylic acid group at the same position led to a decrease in activity. nih.gov
For substituents at the 3-position of the B ring, the introduction of a pyrrolidine, piperidine, or dimethylamine group resulted in similarly improved inhibitory concentrations (IC₅₀). nih.gov However, a positively charged methylamine (B109427) or a methyl ester group at this position yielded IC₅₀ values comparable to the unsubstituted parent compound. nih.gov These findings highlight the sensitivity of the binding pocket to the nature and position of the substituents.
Further investigations into di-substitution on the A ring (the phenyl ring attached to the furan) while maintaining an N,N-dimethylaniline group on the B ring also revealed important trends. An additional methyl group at the 4- or 5-position of the A ring, or a methoxy (B1213986) group at the 4-position, resulted in similar IC₅₀ values. nih.gov In contrast, a chloro group at the 4-position of the A ring led to a higher IC₅₀, indicating reduced activity. nih.gov
| Core Scaffold Modification | Substituent | Position | Observed Impact on Activity |
|---|---|---|---|
| B-Ring (Aniline) | Dimethylamine | 4-position | Improved (2-3 fold) |
| B-Ring (Aniline) | Pyrrolidine | 4-position | Improved (2-3 fold) |
| B-Ring (Aniline) | Piperidine | 4-position | Improved (2-3 fold) |
| B-Ring (Aniline) | Methyl Ester | 4-position | Improved (2-3 fold) |
| B-Ring (Aniline) | Carboxylic Acid | 4-position | Reduced |
| B-Ring (Aniline) | Pyrrolidine | 3-position | Improved |
| A-Ring (Nitrophenyl) | Methyl | 4- or 5-position | Similar to Methoxy |
| A-Ring (Nitrophenyl) | Chloro | 4-position | Reduced |
Stereochemical Influence on Molecular Recognition and Binding Mechanisms
Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the interaction between a drug molecule and its biological target. For derivatives of this compound, the presence of chiral centers can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different pharmacological activities, potencies, and metabolic profiles.
The synthesis of enantiomerically pure pyrrolidines is a key strategy for investigating these stereochemical effects. researchgate.net For example, in the synthesis of related ST2 inhibitors, enantiopure pyrrolidines were specifically prepared to assess the activity of individual stereoisomers. nih.gov This is often achieved using chiral auxiliaries or starting from chiral precursors, such as in the synthesis of a novel chiral pyrrolidine from 2,3-O-iso-propylidene-D-erythronolactol. mdpi.com The synthesis of chiral 2(5H)-furanone derivatives has also been a focus of research, highlighting the importance of controlling the stereochemistry of this part of the scaffold. nih.govresearchgate.net
The differential activity of stereoisomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with a ligand that has a complementary three-dimensional shape. One enantiomer may fit perfectly into a binding site, leading to a potent therapeutic effect, while the other enantiomer may have a weak or even antagonistic effect. In some cases, one stereoisomer may be responsible for the desired activity while the other contributes to off-target effects or toxicity. Therefore, the stereoselective synthesis and evaluation of individual isomers of this compound analogues are crucial for developing safer and more effective therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features, expressed as numerical descriptors. While specific QSAR studies on this compound are not widely reported, research on related pyrrolidin-2-one derivatives demonstrates the utility of this approach.
For instance, a QSAR model was developed for a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity. This model successfully explained up to 91% of the variance in activity based on quantum chemical and molecular modeling descriptors. Such studies can identify the key structural attributes that govern the desired biological effect, providing a predictive tool for designing new, more potent analogues.
In another study, a 3D-QSAR model was developed for pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. This model, which had high predictive power, was used to forecast the activity of newly synthesized compounds, demonstrating the value of QSAR in prioritizing synthetic efforts toward molecules with the highest probability of success. These examples underscore how QSAR methodologies could be applied to a series of this compound analogues to elucidate the structural requirements for a specific biological activity and to guide the design of novel compounds with optimized properties.
Molecular Docking and Pharmacophore Studies for Target Interaction Analysis
To gain a deeper understanding of how this compound derivatives interact with their biological targets at an atomic level, computational methods like molecular docking and pharmacophore modeling are employed.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This technique allows researchers to visualize the binding mode, identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, and estimate the binding affinity. For example, docking studies on furan-azetidinone hybrids targeting bacterial enzymes have shown how specific residues in the active site form crucial interactions, such as pi-pi stacking, with the ligand. In another study, docking of furan-bearing pyrazolo[3,4-b]pyridines into the binding pocket of the CDK2 enzyme helped to explain the observed inhibitory activity. nih.gov Similarly, docking simulations of pyrrolidin-2-one derivatives with the acetylcholinesterase enzyme revealed good binding affinity and the potential for stable complex formation.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be recognized by a specific biological target. A pharmacophore model serves as a 3D query for screening large compound databases to find novel molecules that fit the required spatial and electronic features. This approach has been successfully used to discover potential inhibitors for various targets by building models based on known active compounds.
By combining molecular docking and pharmacophore modeling, researchers can develop a comprehensive understanding of the SAR for this compound analogues. These computational tools are invaluable for rationalizing observed biological data, predicting the activity of new designs, and ultimately accelerating the discovery of novel therapeutic agents based on this versatile scaffold.
Advanced Characterization and Analytical Methodologies for 4 Pyrrolidin 1 Yl Furan 2 5h One Research
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of 4-(pyrrolidin-1-yl)furan-2(5H)-one, providing insights into its atomic connectivity and functional group arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.
In ¹³C NMR, the carbonyl carbon of the furanone ring is expected to resonate at a significantly downfield chemical shift. nih.gov The carbon atoms of the pyrrolidine (B122466) ring would appear in the aliphatic region, with the carbons attached to the nitrogen showing a downfield shift. The olefinic carbons of the furanone ring would have distinct chemical shifts, influenced by the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrolidine CH₂ (adjacent to N) | 3.0 - 3.5 | 45 - 55 |
| Pyrrolidine CH₂ (β to N) | 1.8 - 2.2 | 20 - 30 |
| Furanone C3-H | 5.0 - 5.5 | 90 - 100 |
| Furanone C5-H₂ | 4.5 - 5.0 | 70 - 80 |
| Furanone C2=O | - | 170 - 180 |
| Furanone C4 | - | 160 - 170 |
Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group of the lactone ring, the C=C double bond of the furanone ring, and the C-N bond of the pyrrolidine ring. The carbonyl stretching vibration (νC=O) is typically a strong and sharp peak in the region of 1700-1750 cm⁻¹. The C=C stretching vibration would likely appear around 1600-1650 cm⁻¹. The C-N stretching vibration of the pyrrolidine ring would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. The molecular weight of this compound is 153.18 g/mol . smolecule.com In a mass spectrum, this would correspond to the molecular ion peak [M]⁺.
The fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure. For this compound, fragmentation could occur through various pathways, such as the loss of the pyrrolidine ring or cleavage of the furanone ring. wvu.edu The fragmentation of related α-pyrrolidinophenone derivatives often involves the loss of the pyrrolidine molecule as a neutral fragment. wvu.edu Another common fragmentation pathway for carbonyl compounds is α-cleavage, which in this case could involve the cleavage of the bond adjacent to the carbonyl group. miamioh.edu
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques used to study chiral molecules. Since this compound can exist as enantiomers if a chiral center is introduced, for instance, by substitution on the pyrrolidine or furanone ring, ECD and VCD could be employed to determine its absolute configuration. These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer and can be compared with theoretically calculated spectra to assign the absolute stereochemistry.
Chromatographic and High-Resolution Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification and assessment of the purity of this compound. High-performance liquid chromatography (HPLC) is a widely used method for separating components of a mixture with high resolution. By employing a suitable stationary phase (e.g., C18) and a mobile phase, it is possible to separate the target compound from any impurities or byproducts from a chemical synthesis. The purity of the isolated compound can then be determined by analyzing the area of the peak corresponding to this compound in the chromatogram. Other chromatographic techniques like gas chromatography (GC), if the compound is sufficiently volatile and thermally stable, and thin-layer chromatography (TLC) for rapid analysis, can also be utilized. For the isolation of enantiomerically pure forms of related pyrrolidine compounds, chiral chromatography has been successfully employed. nih.gov
Emerging Analytical Methods for Furanone and Pyrrolidine Chemical Systems
The ongoing evolution of analytical instrumentation provides researchers with increasingly powerful tools for the analysis of complex molecules like "this compound". These emerging methods offer enhanced sensitivity, selectivity, and the ability to probe molecular characteristics in novel ways, which is particularly valuable for the nuanced study of furanone and pyrrolidine systems.
Advanced Chromatographic and Mass Spectrometric Techniques:
Hyphenated techniques that couple chromatography with mass spectrometry are at the forefront of modern analytical chemistry. For furanone analysis, methods such as Headspace-Solid Phase Microextraction (HS-SPME) combined with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) have been developed for sensitive detection in complex matrices. researchgate.net This approach allows for the extraction and concentration of volatile and semi-volatile compounds, offering very low limits of detection and quantification. researchgate.net Innovations in SPME, such as the "Arrow" fiber design with a larger surface area, have further improved the absorption efficiency for furan (B31954) derivatives. researchgate.net While GC-MS is a powerful tool, challenges related to the thermal stability and polarity of some furanones can necessitate derivatization to create more stable and less polar analogues suitable for analysis. nih.gov
For pyrrolidine derivatives, which are integral to many pharmaceuticals, advanced HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) systems coupled with high-resolution mass spectrometry (e.g., Q Exactive Orbitrap) are indispensable. psecommunity.org These systems enable the separation and identification of complex mixtures with high resolution and mass accuracy, facilitating impurity profiling and the characterization of synthetic intermediates. psecommunity.orgnih.gov
Mass Spectrometry Imaging (MSI):
A revolutionary technique, Mass Spectrometry Imaging (MSI), is emerging as a powerful tool in pharmaceutical research. walshmedicalmedia.com MSI allows for the visualization of the spatial distribution of molecules directly within a sample, such as a tissue section or a formulated product, without the need for labels. walshmedicalmedia.com For a compound like "this compound," MSI could potentially be used to study its distribution in biological systems or its uniformity in different formulations, providing valuable insights that are not accessible with traditional bulk analysis methods. walshmedicalmedia.com
Modern Spectroscopic and Chiroptical Methods:
The synthesis of chiral pyrrolidines is a significant area of research, often requiring specialized analytical techniques to determine enantiomeric purity. researchgate.netmdpi.com Advanced NMR techniques, including the use of chiral shift reagents, and chiroptical methods like Electronic Circular Dichroism (ECD) spectroscopy are critical. researchgate.net ECD spectroscopy, by comparing experimental spectra with those predicted by computational calculations (like time-dependent density functional theory, TD-DFT), can be used to determine the absolute configuration of chiral centers within the molecule. researchgate.net This is particularly relevant for substituted pyrrolidines where biological activity is often stereospecific.
The table below summarizes some of the emerging analytical methods applicable to the study of furanone and pyrrolidine chemical systems.
| Analytical Technique | Description | Relevance for Furanone/Pyrrolidine Systems | Key Findings/Applications |
| HS-SPME-GC-MS/MS | A technique combining headspace extraction and concentration using a coated fiber with the high separation power of GC and the sensitive, selective detection of tandem MS. researchgate.net | Ideal for trace-level detection and quantification of volatile and semi-volatile furanones in complex samples. nih.govresearchgate.net | Development of automated methods with low detection limits (e.g., 0.01-0.02 ng/g for furan) and high linearity. researchgate.net |
| UHPLC-HRMS | Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (e.g., Orbitrap or TOF). psecommunity.org | Provides highly efficient separation and accurate mass measurements for non-volatile or thermally labile furanone and pyrrolidine derivatives. psecommunity.orgnih.gov | Used for impurity profiling, characterization of synthetic products, and metabolic studies. nih.gov |
| Mass Spectrometry Imaging (MSI) | A technique that visualizes the spatial distribution of chemical species by collecting mass spectra from discrete locations across a sample surface. walshmedicalmedia.com | Enables the study of drug distribution in tissues and formulations with high spatial resolution. walshmedicalmedia.com | Offers valuable insights for drug development and personalized medicine by showing how compounds are localized. walshmedicalmedia.com |
| Electronic Circular Dichroism (ECD) | A spectroscopic technique that measures the differential absorption of left and right circularly polarized light, used to determine the stereochemistry of chiral molecules. researchgate.net | Crucial for determining the absolute configuration of chiral pyrrolidine derivatives, which is often linked to their biological function. researchgate.net | Elucidation of the absolute configuration of complex molecules by comparing experimental and computationally predicted spectra. researchgate.net |
These advanced methodologies are pivotal in pushing the boundaries of research on complex heterocyclic systems like "this compound," enabling a more profound understanding of their chemical nature and potential applications.
Applications and Synthetic Utility of 4 Pyrrolidin 1 Yl Furan 2 5h One As a Building Block
Precursor for the Synthesis of Diverse Heterocyclic Systems
The unique structural features of 4-(pyrrolidin-1-yl)furan-2(5H)-one make it an excellent starting material for the construction of various heterocyclic systems. The electron-rich double bond is susceptible to attack by electrophiles, while the lactone ring can be opened or transformed through reactions with nucleophiles.
The furanone core of this compound can be considered a masked precursor to pyrrolone and pyrrolidine-dione structures. jst-ud.vnresearchgate.net The pyrrolidine (B122466) substituent can influence the reactivity and direct the formation of new nitrogen-containing rings. For instance, reactions that involve ring-opening of the furanone followed by recyclization with an amine can lead to the formation of substituted pyrrolidin-2-one or pyrrolidin-2,3-dione derivatives. jst-ud.vn The synthesis of various pyrrolidine derivatives is of significant interest due to their prevalence in biologically active compounds and natural products. researchgate.netnih.gov The reactivity of the furanone ring can be harnessed to introduce diverse functionalities, leading to a library of pyrrolone-based compounds. researchgate.net
| Starting Material | Product Class | Key Transformation | Ref. |
| This compound | Pyrrolone Derivatives | Ring transformation | jst-ud.vnresearchgate.net |
| 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one | 1,4,5-trisubstituted pyrrolidine-2,3-diones | Reaction with aliphatic amines | jst-ud.vn |
While direct synthesis from this compound is not extensively documented in the provided results, the analogous reactivity of substituted furandiones provides a strong basis for its utility. For example, 4-benzoyl-5-phenyl-2,3-furandione reacts with hydrazines to yield pyrazole-3-carboxylic acids. tubitak.gov.tr This suggests that this compound could react with hydrazine (B178648) derivatives to form pyrazole-containing structures. The reaction would likely proceed via nucleophilic attack of the hydrazine at the carbonyl group, followed by cyclization and dehydration. Such reactions are valuable for creating fused heterocyclic systems like pyrazolo[3,4-d]pyridazinones. tubitak.gov.tr The synthesis of pyrazolo[4,3-c]pyridine-4-ones from dehydroacetic acid further illustrates the versatility of related precursors in generating complex pyrazole (B372694) derivatives. nih.gov
| Precursor | Reagent | Product | Ref. |
| 4-Benzoyl-5-phenyl-2,3-furandione | 2-Hydrazinopyridine | 4-Benzoyl-5-phenyl-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid | tubitak.gov.tr |
| Dehydroacetic acid | Hydrazines | 3,6-Dimethyl-1-phenyl-1H-pyrazolo[4,3-c]pyridine-4-ones | nih.gov |
The furanone scaffold is a versatile platform for accessing a variety of other nitrogen-containing heterocycles. The enamine-like double bond can participate in cycloaddition reactions or be functionalized to introduce new ring systems. For example, the synthesis of pyrrolo nih.govdundee.ac.ukbenzodiazepines often involves the cyclization of precursors containing a pyrrolidine ring, a transformation for which this compound could serve as a starting point after appropriate modifications. nih.gov The general principle of derivatizing amino-substituted heterocycles is well-established, often involving reactions like acylation, alkylation, or more complex cyclocondensations to build upon the initial core structure. sigmaaldrich.comnih.gov The pyrrolidine nitrogen itself can act as a nucleophile or its basicity can be modulated to direct further reactions. nih.gov
Intermediates in the Total Synthesis of Complex Natural Products
Although specific examples detailing the use of this compound as an intermediate in the total synthesis of complex natural products were not found in the provided search results, the furan-2(5H)-one core is a common motif in many natural products. researchgate.net Its derivatives, such as those with α,β-unsaturation, are known to be important pharmacophores. nih.gov The structural features of this compound make it a plausible intermediate for the synthesis of alkaloids and other nitrogen-containing natural products where a pyrrolidine ring is fused or appended to another cyclic system. The synthesis of pyrovalerone analogs, for instance, involves the reaction of α-bromoketones with pyrrolidine, showcasing a relevant synthetic strategy. nih.gov
Utilization in Scaffold-Hopping and Fragment-Based Drug Discovery (Chemical Aspects)
The concept of scaffold hopping, which involves replacing a central core of a molecule with a structurally different but functionally equivalent one, is a key strategy in medicinal chemistry to discover novel compounds with improved properties. dundee.ac.uknamiki-s.co.jp The this compound scaffold, with its defined three-dimensional shape and multiple points for functionalization, represents an attractive starting point for such endeavors. nih.gov Its furanone and pyrrolidine rings can be considered bioisosteres for other five- or six-membered heterocyclic systems found in known bioactive molecules.
In fragment-based drug discovery (FBDD), small, low-complexity molecules (fragments) are screened for weak binding to a biological target, and then optimized into more potent leads. nih.govnih.govyoutube.com The this compound structure fits the profile of a fragment that could be included in screening libraries. Its heterocyclic nature is advantageous, as heterocycles are cornerstones of FBDD. worktribe.com The pyrrolidine and furanone moieties provide hydrogen bond acceptors and the pyrrolidine N-H can act as a donor, facilitating interactions with protein targets. Furthermore, the scaffold possesses clear vectors for chemical elaboration, allowing for the systematic growth of a fragment hit into a more complex and potent inhibitor. worktribe.comvu.nl The synthesis of diverse libraries based on this scaffold would allow for the exploration of chemical space around a validated fragment hit.
| Drug Discovery Strategy | Role of this compound | Key Features | Ref. |
| Scaffold Hopping | Potential core scaffold replacement | Bioisosteric replacement, access to new chemical space | dundee.ac.uknamiki-s.co.jp |
| Fragment-Based Drug Discovery | Potential library fragment | Low molecular weight, defined 3D shape, H-bonding capacity, synthetic tractability | nih.govyoutube.comworktribe.com |
Future Directions and Emerging Research Avenues in 4 Pyrrolidin 1 Yl Furan 2 5h One Chemistry
Development of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methodologies is a paramount goal in contemporary organic chemistry. For 4-(Pyrrolidin-1-yl)furan-2(5H)-one, future research will likely prioritize the establishment of novel and sustainable synthetic routes that offer improvements in terms of atom economy, energy efficiency, and the use of renewable resources.
One promising direction lies in the application of flow chemistry . Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved reaction control, and the potential for safer handling of reactive intermediates. mdpi.comspringerprofessional.deuc.ptbohrium.comdurham.ac.uk The modular nature of flow systems also allows for the integration of multiple reaction steps, purification, and analysis in a continuous sequence, which can significantly streamline the synthesis of this compound and its derivatives. uc.pt
Another key area of development will be the exploration of biocatalytic and green chemistry approaches . The use of enzymes as catalysts in organic synthesis is gaining traction due to their high selectivity and mild reaction conditions. Future studies could focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of the target molecule. Furthermore, the use of biomass-derived starting materials, such as furans obtained from chitin, presents a sustainable alternative to petrochemical feedstocks. rsc.org Research into the conversion of these renewable resources into precursors for this compound will be a critical step towards a more sustainable chemical industry.
| Synthesis Approach | Potential Advantages | Key Research Focus |
| Flow Chemistry | Improved safety, scalability, and reproducibility; potential for automation and multi-step synthesis. uc.ptdurham.ac.uk | Optimization of reactor design, residence time, and integration of in-line purification. uc.pt |
| Biocatalysis | High chemo-, regio-, and stereoselectivity; mild reaction conditions; reduced environmental impact. | Screening for novel enzymes, enzyme immobilization, and reaction engineering. |
| Green Chemistry | Utilization of renewable feedstocks, biodegradable solvents, and energy-efficient processes. rsc.org | Development of synthetic routes from biomass-derived furans and other platform chemicals. rsc.org |
Advanced Mechanistic Investigations of Complex Transformations
A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the discovery of new chemical transformations. For this compound, advanced mechanistic investigations will be essential to unravel the intricacies of its formation and reactivity.
Future research in this area will likely involve the use of advanced spectroscopic techniques to identify and characterize reaction intermediates. Techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the species present in a reaction mixture, offering valuable insights into the reaction pathway. researchgate.netnih.gov The study of the formation of related furanone derivatives has benefited from such analyses, and similar approaches can be applied to the synthesis of this compound. nih.gov
| Mechanistic Approach | Key Insights Provided | Relevant Techniques |
| Intermediate Characterization | Identification of transient species and elucidation of the reaction pathway. | In-situ IR, NMR, and Mass Spectrometry. researchgate.netnih.gov |
| Kinetic Analysis | Determination of rate laws, activation parameters, and the rate-determining step. | Reaction progress monitoring, initial rate studies. |
| Isotope Labeling Studies | Tracing the fate of specific atoms and confirming bond-forming and bond-breaking events. | Use of isotopically labeled starting materials and analysis of product labeling patterns. |
Integration of Comprehensive Computational and Experimental Approaches
The synergy between computational modeling and experimental work has become a powerful tool in modern chemical research. For this compound, a combined computational and experimental approach will be instrumental in accelerating the pace of discovery and deepening our understanding of its chemical properties.
Density Functional Theory (DFT) calculations can be employed to model the electronic structure, geometry, and reactivity of the molecule. nih.govmdpi.commdpi.com These calculations can predict the most likely sites for nucleophilic or electrophilic attack, rationalize observed regioselectivity, and calculate the energy barriers for different reaction pathways. nih.gov By comparing the results of these calculations with experimental observations, researchers can validate their theoretical models and gain a more nuanced understanding of the factors that govern the molecule's behavior.
Molecular dynamics simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvents or catalysts. This information is particularly valuable for understanding the role of non-covalent interactions in directing the outcome of a reaction. The integration of experimental data, such as that obtained from spectroscopic techniques, with computational models can lead to a more complete and accurate picture of the system under investigation. nih.gov
| Integrated Approach | Application | Expected Outcome |
| DFT Calculations | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. nih.govmdpi.com | Rationalization of experimental findings and guidance for the design of new experiments. |
| Molecular Dynamics | Simulation of molecular motion and intermolecular interactions. | Understanding of conformational preferences and the role of the reaction environment. |
| Combined Spectroscopic and Computational Analysis | Correlation of experimental spectra with calculated properties. researchgate.netnih.gov | Accurate assignment of spectroscopic signals and detailed structural elucidation. |
Exploration of Novel Chemical Reactivity and Catalytic Applications
The unique combination of a furanone ring and a pyrrolidine (B122466) substituent in this compound suggests a rich and largely unexplored chemical reactivity. Future research will undoubtedly focus on harnessing this reactivity for the development of novel synthetic transformations and catalytic applications.
The enamine-like character of the pyrrolidine-substituted double bond makes it a prime candidate for a variety of cycloaddition and annulation reactions . researchgate.net Exploring the reactivity of this moiety with different dienophiles and electrophiles could lead to the synthesis of complex polycyclic structures with potential biological activity. Furthermore, the lactone ring can be a versatile functional group, susceptible to ring-opening reactions to generate a range of linear, functionalized molecules.
Perhaps one of the most exciting future directions is the investigation of this compound and its derivatives as organocatalysts . The pyrrolidine scaffold is a well-established privileged structure in asymmetric organocatalysis. nih.govmdpi.com The specific electronic and steric environment provided by the furanone ring could impart unique catalytic properties, enabling novel and highly selective transformations. Research in this area could involve the synthesis of chiral derivatives of this compound and their application in asymmetric reactions such as Michael additions, aldol reactions, and cycloadditions. nih.govmdpi.com
| Research Avenue | Potential Transformation | Significance |
| Novel Reactivity | Cycloaddition reactions, ring-opening functionalization, and derivatization of the furanone core. researchgate.net | Access to novel molecular scaffolds and functionalized building blocks. |
| Organocatalysis | Asymmetric Michael additions, aldol reactions, and Diels-Alder reactions. nih.govmdpi.commdpi.com | Development of new, efficient, and enantioselective catalytic systems. |
| Ligand Development | Coordination to transition metals for applications in catalysis. | Creation of novel metal complexes with unique reactivity and selectivity. |
Q & A
Q. What are the common synthetic routes for 4-(pyrrolidin-1-yl)furan-2(5H)-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves multicomponent condensation reactions, substitutions, or oxidation-reduction pathways. For example:
- Multicomponent approaches (e.g., indole, glyoxal derivatives, and Meldrum’s acid) can yield furan-2(5H)-one derivatives with high efficiency under optimized conditions (e.g., ethanol reflux with piperidine) .
- Substitution reactions at the pyrrolidine nitrogen require precise control of pH and temperature to avoid by-products like over-alkylated derivatives .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products, with solvent selection (e.g., ethyl acetate/hexane) impacting crystallinity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions, especially distinguishing pyrrolidine ring protons from furan protons .
- Mass spectrometry : High-resolution ESI-MS verifies molecular mass and fragmentation patterns .
- X-ray crystallography : Single-crystal studies using SHELX software (e.g., SHELXL for refinement) resolve bond lengths and stereochemistry, critical for validating synthetic accuracy .
Q. How is the compound’s bioactivity assessed in preliminary antimicrobial or pharmacological studies?
- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) are standard .
- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) evaluate interactions with targets like cytochrome P450 or kinases .
- Controls : Comparative studies with analogs (e.g., piperidine/morpholine-substituted furanones) identify structural determinants of activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Assay standardization : Variability in microbial strains, solvent carriers (e.g., DMSO vs. aqueous buffers), and incubation times can skew results. Cross-validation using unified protocols is essential .
- Structural analogs : Testing derivatives (e.g., 5,5-dimethyl or chlorinated variants) clarifies whether bioactivity is intrinsic or substituent-dependent .
- Meta-analysis : Computational tools like ChemAxon or PubChem BioAssay aggregate data to identify trends or outliers .
Q. What strategies optimize the synthesis of this compound for high yield and scalability?
- Telescoped reactions : Combining steps (e.g., condensation and cyclization) reduces intermediate isolation, improving throughput .
- Solvent engineering : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while greener alternatives (e.g., ethanol/water mixtures) improve sustainability .
- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) can streamline stereoselective steps .
Q. How can QSAR and molecular docking guide the design of this compound derivatives as insecticides?
- QSAR models : Datasets (e.g., 20 derivatives with LC values) correlate substituent electronegativity or lipophilicity with activity against pests like Aphis craccivora .
- Docking simulations : Targeting insect nicotinic acetylcholine receptors (nAChRs), derivatives with trifluoromethyl or chloro groups show higher binding affinity (-9.1 kcal/mol) .
- Validation : In vivo toxicity assays in model organisms (e.g., Drosophila) confirm computational predictions .
Q. What role does co-crystallization play in enhancing the compound’s physicochemical properties?
- Stability : Co-crystals with oxalic or salicylic acid improve thermal stability (e.g., elevated melting points) and reduce hygroscopicity .
- Solubility : Co-formers like benzoic acid increase aqueous solubility, critical for pesticide formulations requiring spray applications .
- Characterization : Powder XRD and DSC differentiate co-crystals from physical mixtures, ensuring phase purity .
Q. How do researchers study interactions between this compound and biological macromolecules?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to proteins (e.g., serum albumin for pharmacokinetic profiling) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) with nucleic acids or enzymes .
- Cryo-EM : Resolves compound binding to large targets (e.g., ribosomes) at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
